molecular formula C11H14FNO B291379 N-(2-fluorophenyl)pentanamide

N-(2-fluorophenyl)pentanamide

Cat. No.: B291379
M. Wt: 195.23 g/mol
InChI Key: ZICWAPAXFADNMC-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)pentanamide is an organic compound characterized by a pentanamide backbone substituted with a 2-fluorophenyl group at the nitrogen atom. Fluorine substitution at the ortho position of the phenyl ring is known to influence electronic effects, lipophilicity, and metabolic stability, which are critical in drug design .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(2-fluorophenyl)pentanamide

InChI

InChI=1S/C11H14FNO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H,13,14)

InChI Key

ZICWAPAXFADNMC-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1F

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

Structural Differences : The para-methoxy group in this compound contrasts with the ortho-fluoro substituent in N-(2-fluorophenyl)pentanamide. Methoxy groups enhance electron-donating properties, while fluorine is electron-withdrawing, affecting molecular polarity and binding interactions.
Biological Activity :

  • Exhibits potent anthelmintic activity against Toxocara canis, comparable to albendazole but with significantly lower cytotoxicity (human cell viability: ~100% vs. albendazole’s ~70% at similar concentrations) .
  • Slower onset of action: Immobilizes T. canis larvae at 48 h (vs. albendazole’s 24 h) but achieves full parasite death at 72 h .
    Drug-Likeness :
  • Adheres to Lipinski’s Rule of Five, Ghose, Veber, and Muegge filters.
  • Synthetic accessibility score: 1.34 (vs. albendazole’s 2.58), indicating easier synthesis .
Table 1: Key Properties of N-(4-Methoxyphenyl)Pentanamide vs. Albendazole
Property N-(4-Methoxyphenyl)Pentanamide Albendazole
Cytotoxicity (Human Cells) Non-toxic 30% reduction
Anthelmintic Efficacy 72 h (full death) 48 h (full death)
Synthetic Accessibility 1.34 2.58
Topological Polar SA 45.8 Ų 72.9 Ų

Valeryl Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]Pentanamide)

Structural Differences : Features a piperidine ring and phenylethyl group, distinguishing it from N-(2-fluorophenyl)pentanamide.
Pharmacological Profile :

  • A synthetic opioid with µ-opioid receptor agonism, highlighting how pentanamide derivatives can diverge into entirely different therapeutic classes .
  • Emphasizes the critical role of substituents in determining biological targets and toxicity profiles.

Dipeptide-Sulphonamide Pentanamide Derivatives

Examples :

  • N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-methylphenylsulphonamido) pentanamide (Compound A). Activity: Anti-Helicobacter pylori efficacy via docking with protein 2QV3, achieving binding energies comparable to lansoprazole (anti-ulcer drug) . Key Contrast: Sulphonamide and peptide moieties enhance target specificity but reduce structural simplicity compared to N-(2-fluorophenyl)pentanamide.

3-Chloro-N-Phenyl-Phthalimide

Application : Used in polymer synthesis rather than pharmacology. Demonstrates that N-aryl amides can serve diverse industrial purposes depending on functional groups .

Mechanistic and Pharmacokinetic Insights

  • Anthelmintic Mechanism : While N-(4-methoxyphenyl)pentanamide’s exact mechanism is unconfirmed, albendazole analogs typically inhibit β-tubulin polymerization in parasites. Structural simplification may retain this activity while reducing off-target effects .
  • Pharmacokinetics: Fluorine in N-(2-fluorophenyl)pentanamide likely improves metabolic stability and blood-brain barrier penetration compared to non-halogenated analogs .

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